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molecular formula C11H8FNO2 B8787195 Methyl 8-fluoroisoquinoline-3-carboxylate

Methyl 8-fluoroisoquinoline-3-carboxylate

Cat. No. B8787195
M. Wt: 205.18 g/mol
InChI Key: MWZAKFWUHOAVRW-UHFFFAOYSA-N
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Patent
US07683075B2

Procedure details

2-Acetylamino-3-(2-[1,3]dioxan-2-yl-3-fluoro-phenyl)-acrylic acid methyl ester (10.6 g, 32.8 mmol) and pyridinium para-toluene sulfonate (2.06 g, 8.2 mmol) are heated to reflux for 20 hours in an acetone/water (120 ml/15 ml) mixture. The solvents are removed by evaporation and the aqueous residue is extracted with ethylacetate. The organic layer is washed with brine and dried over MgSO4 and evaporated. The crude product is recrystallised from ethylacetate/ether to afford 5.1 g of the desired compound. MS (ES+): m/e=206.2 (MH+)
Name
2-Acetylamino-3-(2-[1,3]dioxan-2-yl-3-fluoro-phenyl)-acrylic acid methyl ester
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:23])[C:4]([NH:19][C:20](=O)C)=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:7]=1C1OCCCO1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>CC(C)=O.O>[CH3:1][O:2][C:3]([C:4]1[N:19]=[CH:20][C:7]2[C:6]([CH:5]=1)=[CH:11][CH:10]=[CH:9][C:8]=2[F:12])=[O:23] |f:1.2,3.4|

Inputs

Step One
Name
2-Acetylamino-3-(2-[1,3]dioxan-2-yl-3-fluoro-phenyl)-acrylic acid methyl ester
Quantity
10.6 g
Type
reactant
Smiles
COC(C(=CC1=C(C(=CC=C1)F)C1OCCCO1)NC(C)=O)=O
Name
Quantity
2.06 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
CC(=O)C.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents are removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue is extracted with ethylacetate
WASH
Type
WASH
Details
The organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallised from ethylacetate/ether

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1N=CC2=C(C=CC=C2C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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